1-Benzyl-1-(11-hydroxyundecyl)piperidinium
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Overview
Description
1-Benzyl-1-(11-hydroxyundecyl)piperidinium is a chemical compound with the molecular formula C23H40NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group and a hydroxyundecyl chain attached to the nitrogen atom of the piperidine ring.
Preparation Methods
The synthesis of 1-Benzyl-1-(11-hydroxyundecyl)piperidinium typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, benzyl chloride, and 11-bromoundecanol.
Reaction Conditions:
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Benzyl-1-(11-hydroxyundecyl)piperidinium can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-1-(11-hydroxyundecyl)piperidinium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-1-(11-hydroxyundecyl)piperidinium involves its interaction with molecular targets such as enzymes and receptors. The benzyl-piperidine group is known to bind to cholinesterase receptors, inhibiting their activity. This interaction involves binding to the catalytic site of the enzyme, which includes interactions with amino acid residues like tryptophan and phenylalanine .
Comparison with Similar Compounds
1-Benzyl-1-(11-hydroxyundecyl)piperidinium can be compared with other piperidine derivatives:
Piperine: Found in black pepper, it has antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with anticancer properties.
The uniqueness of this compound lies in its specific structure, which combines a long hydroxyundecyl chain with a benzyl-piperidine core, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C23H40NO+ |
---|---|
Molecular Weight |
346.6 g/mol |
IUPAC Name |
11-(1-benzylpiperidin-1-ium-1-yl)undecan-1-ol |
InChI |
InChI=1S/C23H40NO/c25-21-15-7-5-3-1-2-4-6-12-18-24(19-13-9-14-20-24)22-23-16-10-8-11-17-23/h8,10-11,16-17,25H,1-7,9,12-15,18-22H2/q+1 |
InChI Key |
IRMRWKSBITXTQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[N+](CC1)(CCCCCCCCCCCO)CC2=CC=CC=C2 |
Origin of Product |
United States |
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